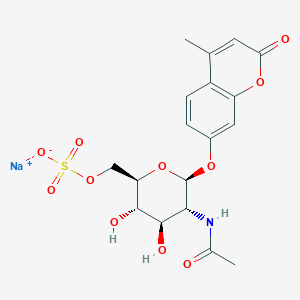

4-MÉTHYLOMBELLIFÉRYL-2-ACÉTAMIDO-2-DÉSOXY-6-SULFATE-β-D-GLUCOPYRANOSIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for detecting and quantifying the activity of specific enzymes, such as N-acetyl-β-D-glucosaminidase and β-hexosaminidases .

Applications De Recherche Scientifique

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is widely used in scientific research for various applications:

Biochemistry: It serves as a substrate for enzyme assays to measure the activity of N-acetyl-β-D-glucosaminidase and β-hexosaminidase

Medical Research: It is used in diagnostic assays for lysosomal storage diseases, such as Tay-Sachs and Sandhoff diseases

Microbiology: It helps in detecting and quantifying fungal growth by measuring β-N-acetylhexosaminidase activity.

Pharmaceutical Research: It is employed in high-throughput screening assays to identify potential inhibitors of specific enzymes

Mécanisme D'action

Target of Action

The primary target of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide-6-sulfate sodium salt, also known as 4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE, is N-acetyl-β-D-glucosaminidase . This enzyme plays a crucial role in the degradation of glycosaminoglycans at lysosomes .

Mode of Action

The compound acts as a fluorogenic substrate for N-acetyl-β-D-glucosaminidase . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .

Biochemical Pathways

The compound is involved in the lysosomal degradation pathway of glycosaminoglycans. The enzymatic cleavage of this compound by β-hexosaminidases is a part of the normal catabolic pathway of glycosaminoglycans .

Result of Action

The cleavage of this compound by β-hexosaminidases results in the release of 4-methylumbelliferone . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity . This can be particularly useful in diagnosing conditions such as G M2 gangliosidoses, including Tay-Sachs disease, which is characterized by defects in the α subunit of β-hexosaminidase .

Action Environment

The action of this compound is influenced by the pH of the environment. The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high pH (7.12-10.3), respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Analyse Biochimique

Biochemical Properties

4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE is known to interact with β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .

Cellular Effects

The product influences cell function by interacting with β-hexosaminidases . It has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with G M2 gangliosidoses such as Tay-Sachs disease, which is characterized by defects in the α subunit of β-hexosaminidase .

Molecular Mechanism

The molecular mechanism of 4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE involves its interaction with β-hexosaminidases . Upon enzymatic cleavage by these enzymes, 4-methylumbelliferone (4-ΜU) is released . This process can be used to quantify β-hexosaminidase activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt involves multiple steps, starting with the preparation of 4-methylumbelliferone. This compound is then glycosylated with 2-acetamido-2-deoxy-β-D-glucopyranosyl chloride under specific conditions to yield the desired product . The reaction typically requires the use of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions

The hydrolysis reactions typically require the presence of enzymes like N-acetyl-β-D-glucosaminidase or β-hexosaminidase. The reactions are carried out in buffered aqueous solutions at specific pH levels to optimize enzyme activity .

Major Products

The major product formed from these reactions is 4-methylumbelliferone, which exhibits fluorescence and can be easily quantified .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Another fluorogenic substrate used for similar enzyme assays.

4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside: A closely related compound with similar applications.

4-Methylumbelliferyl N-acetyllactosaminide: Used in enzymatic synthesis and assays.

Uniqueness

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is unique due to its specific structure, which allows it to be a substrate for a broader range of enzymes, including those involved in lysosomal storage diseases . Its high sensitivity and specificity make it a valuable tool in various biochemical and medical research applications .

Propriétés

IUPAC Name |

sodium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBYZEXXKLRSJR-SZSLDHOESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20NNaO11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)

![3-[(Dimethylamino)methyl]-2-hexanone](/img/structure/B1145896.png)

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)